molecular formula C7H7NO4 B8289248 Ethoxy carbonyl maleimide

Ethoxy carbonyl maleimide

Cat. No.: B8289248
M. Wt: 169.13 g/mol
InChI Key: SCYOJLAMDVBOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxy carbonyl maleimide is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethoxycarbonyl maleimides are useful in a variety of chemical and biological applications, including pharmaceuticals, polymers, and dyes . They are used in targeted therapeutics, self-healing polymers, and as fluorescent linkers in polymer functionalization and protein labeling .

Applications

  • Pharmaceuticals Maleimide derivatives are used in the preparation of targeted therapeutics, PET, Bradykinin Antagonists Peptide, cyclic polypeptide drugs, Topoisomerase, pharmaceutical compositions, Highly Potent and Stable Capped siRNAs, nucleotide prodrugs, carbonic anhydrase II Activity, Glycosaminoglycan and phospholipids .
  • Polymers Maleimides, particularly bismaleimides, are used for the synthesis of self-healing polymers, self-assembled functional telechelics and modular block copolymers, reactive and functional polymers such as click chemistry .
  • Chemical Applications Maleimide derivatives are used in chemical applications such as dienophiles in cycloaddition reactions and Thia Paterno Buchi Reactions .
  • ** সিলেট addition Reactions** Asymmetric Michael addition of carbonyl compounds to N-substituted maleimides is an important method for obtaining optically pure succinimides, which are important chiral fine chemical intermediates .
  • Dyes : Maleimide derivatives can be designed and synthesized with tunable fluorescent properties and can be used as ideal fluorescent linkers in polymer functionalization and protein labeling .

Case Studies

  • Teicoplanin Derivatives : N-ethoxycarbonyl maleimides have been reacted with teicoplanin pseudoaglycon in the presence of triethylamine to form bis-alkyl- or arylthiomaleimides .
  • Surface-Adsorbed Natural Amino Acids : Asymmetric Michael addition of aldehydes to maleimides can be catalyzed by surface-adsorbed natural amino acids . A heterogeneous, recyclable catalyst obtained from natural chirality sources and cheap auxiliaries can be used . For example, amino acids such as L-phenylalanine and clay minerals or alumina can be used as chiral inorganic-organic hybrid catalysts .
  • Protein Modification : Maleimide derivatives have the potential for N-terminal amino acids as alternative modification targets .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

ethyl 2,5-dioxopyrrole-3-carboxylate

InChI

InChI=1S/C7H7NO4/c1-2-12-7(11)4-3-5(9)8-6(4)10/h3H,2H2,1H3,(H,8,9,10)

InChI Key

SCYOJLAMDVBOAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC1=O

Origin of Product

United States

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